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Compound of Interest

4-Aminocinnamic acid
Compound Name: ,
hydrochloride

Cat. No.: B8783508

Get Quote

Introduction & Chemical Context

4-Aminocinnamic acid hydrochloride (4-ACA-HCI) is a critical intermediate in the synthesis
of heterocyclic pharmaceuticals and photodimerizable polymers. While the free base (4-
aminocinnamic acid) is an electron-rich system due to the amine (

) resonance, the hydrochloride salt represents a distinct electronic environment.

Upon protonation, the amine converts to an anilinium ion (

). This transformation inverts the electronic influence of the substituent from a strong Electron
Donating Group (EDG) to a strong Electron Withdrawing Group (EWG) via induction. This shift
is diagnostically visible in both

and

NMR spectra, serving as the primary method for validating salt formation.

Chemical Identity[1][2][3][4]

¢ |[UPAC Name: (E)-3-(4-aminophenyl)prop-2-enoic acid hydrochloride[1]
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e CAS Number: 54057-95-3[2][3][4]
e Molecular Formula:

[1][2]

e Molecular Weight: 199.63 g/mol [1][2][3]

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in analyzing this salt.

Solvent Selection Strategy
e Recommended:DMSO-d6 (Dimethyl sulfoxide-d6).[5][6]

o Reasoning: DMSO is a polar aprotic solvent that effectively solvates the ionic lattice of the
hydrochloride salt. Crucially, it slows the exchange rate of labile protons (

and

), allowing them to appear as distinct (though broad) peaks.
e Avo0id:D20 or CD30D.

o Reasoning: Protic deuterated solvents will instantly exchange with the ammonium and
carboxylic acid protons (

exchange). This results in the disappearance of the diagnostic

signal and the collapse of the salt verification peaks.

Preparation Workflow

(See Diagram 1 for visual logic)
o Massing: Weigh approximately 10-15 mg of 4-ACA-HCl into a clean vial.

e Solvation: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS if internal referencing is
required).
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e Homogenization: Vortex for 30 seconds. If the salt is stubborn, mild sonication (ambient
temp) is permissible. Do not heat above 40°C to avoid degradation.

» Transfer: Filter through a glass wool plug directly into the NMR tube if any particulate
remains.
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Figure 1:0Optimized sample preparation workflow for hydrochloride salts in NMR analysis.

NMR Spectral Analysis (400 MHz, DMSO-d6)
The "Anilinium Shift" Effect

In the free base, the ortho-protons (relative to

) are shielded (
ppm). In the HCI salt, the formation of

removes the lone pair donation. Consequently, the aromatic ring becomes electron-deficient,
shifting the aromatic protons significantly downfield (

ppm).

Tabulated Spectral Data
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Assignment

Shift (

» PpmM)

Multiplicity

Coupling (
Integral Notes

, H2)

-COOH

12.30-12.50

Broad Singlet

Very broad;
may
disappear if
"wet" DMSO

is used.

-NH

8.50 - 10.00

Broad Singlet

Diagnostic for

HCI salt. Free
3H - base appears
at ~5.2 ppm

(2H).

Ar-H (ortho to

alkene)

7.75-7.85

Doublet (d)

Part of
AA'BB'

system.

2H 8.5

Alkene (

)

7.55

Doublet (d)

Trans-
1H 16.0 coupling

constant.

Ar-H (ortho to
N)

7.30 - 7.45

Doublet (d)

Deshielded
relative to

2H 8.5
free base

(~6.5 ppm).

Alkene (

)

6.45 - 6.55

Doublet (d)

Upfield due to
1H 16.0 conjugation

with carbonyl.

Structural Visualization
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Figure 2:Connectivity and chemical shift logic map. Note the inductive pull of the ammonium
group.

NMR Spectral Analysis (100 MHz, DMSO-d6)
The

spectrum confirms the carbon skeleton.[7] The most significant change between free base and
salt occurs at the aromatic carbon attached to the nitrogen (

).
Shift (
Carbon Type Assignment
» Ppm)
Carbonyl (C=0) 167.5 - 168.5 Carboxylic acid carbonyl.
Alkene (
142.0 - 143.5 Beta-carbon (closer to ring).
)
Aromatic ( Shifts downfield in salt form (vs
135.0-138.0 _
) ~150 in free base).
Aromatic (
129.0-131.0 Aromatic ring carbons.
)
Aromatic ( Quaternary carbon attached to
125.0-127.0
alkene.
)
Aromatic (
120.0 - 122.0 Aromatic ring carbons.
)
Alkene ( Alpha-carbon (closer to
118.0-119.5
) COOQH).
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Quality Control: Distinguishing Salt vs. Free Base

Common databases often display the "Free Base" spectrum even when the entry is titled

"Hydrochloride." This leads to confusion. Use this self-validating logic to confirm your sample.

Comparative Diagnostics

Free Base (4-
Feature . . . .
Aminocinnamic Acid)

Salt (Hydrochloride)

Sharp broad singlet ~5.2 ppm
(2H)

Amine Proton

Very broad hump 8.0-10.0
ppm (3H)

. , Distinct "shielded" doublets at
Aromatic Region
~6.5 ppm

All aromatics shifted downfield
>7.2 ppm

Solubilit Poor in water; soluble in
olubility '
organic bases

Soluble in DMSO; moderate in

water
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Figure 3:Decision tree for validating the chemical state (Salt vs. Free Base) of the sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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